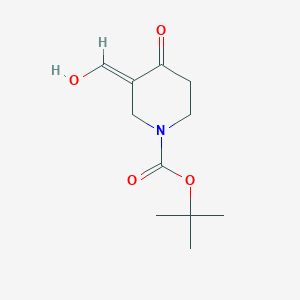

tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl ester group, a formyl group, and a hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for yield, purity, and cost-effectiveness. Catalysts and advanced purification techniques might be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a hydroxyl derivative.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.

Biology and Medicine

In medicinal chemistry, dihydropyridine derivatives are often explored for their potential as calcium channel blockers, which are used in the treatment of hypertension and other cardiovascular diseases. This compound could be investigated for similar applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In the context of calcium channel blockers, dihydropyridines typically inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known calcium channel blocker.

Amlodipine: Another dihydropyridine used in the treatment of hypertension.

Nicardipine: Used for its vasodilatory properties.

Uniqueness

Tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other dihydropyridines.

Biological Activity

Tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the existing literature on its synthesis, biological properties, and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves several steps including nucleophilic substitution, oxidation, and elimination reactions. A notable method described in the literature involves the use of piperidin-4-ylmethanol as a starting material, leading to high yields of the target compound through a multi-step synthetic route .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as an intermediate for small molecule anticancer drugs. Its derivatives have shown promise as inhibitors in various biological assays.

Anticancer Activity

Research indicates that derivatives of this compound can function as small molecule inhibitors in cancer treatment. For example, studies have demonstrated that certain dihydropyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines . The mechanism often involves the modulation of apoptotic pathways or inhibition of specific cancer-related enzymes.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some studies have reported that related compounds exhibit selective inhibition towards BChE with potential implications for treating Alzheimer's disease .

Case Studies

Several case studies highlight the efficacy of tert-butyl 5-formyl-4-hydroxy-3,6-dihydropyridine derivatives:

- Cytotoxicity Assays : In vitro studies showed that derivatives had IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.

- Enzyme Kinetics : Compounds derived from this structure demonstrated mixed-type inhibition against cholinesterases. Kinetic studies revealed binding affinities that suggest potential therapeutic benefits in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | Low µM | Significant cytotoxicity observed |

| AChE Inhibition | Acetylcholinesterase | 1.90 µM | Potential for Alzheimer's treatment |

| BChE Inhibition | Butyrylcholinesterase | 0.084 µM | Selective inhibition noted |

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

tert-butyl (3E)-3-(hydroxymethylidene)-4-oxopiperidine-1-carboxylate |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7,13H,4-6H2,1-3H3/b8-7+ |

InChI Key |

WUGBZQDKIBIXGS-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)/C(=C/O)/C1 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(=CO)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.